molecular formula C19H30Cl2N2O4 B12780896 (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride CAS No. 134185-89-0

(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride

Cat. No.: B12780896
CAS No.: 134185-89-0
M. Wt: 421.4 g/mol
InChI Key: GVNKEEUHNMLNRU-IUDKQXNJSA-N
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Description

The compound (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a phenoxypropyl group, and a hexahydrofurofuran moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenoxypropyl group, and the construction of the hexahydrofurofuran moiety. Each step requires specific reagents and conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxypropyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The piperazine ring can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand for studying receptor-ligand interactions. Its piperazine ring and phenoxypropyl group make it a potential candidate for binding to various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring and phenoxypropyl group are likely to play key roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzyl alcohol
  • L-phenylalanine
  • L-tryptophan
  • L-valine

Uniqueness

Compared to these similar compounds, (3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride stands out due to its unique combination of functional groups and stereochemistry. This uniqueness may confer specific binding properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

134185-89-0

Molecular Formula

C19H30Cl2N2O4

Molecular Weight

421.4 g/mol

IUPAC Name

(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride

InChI

InChI=1S/C19H28N2O4.2ClH/c22-17-14-25-18-16(13-24-19(17)18)21-10-8-20(9-11-21)7-4-12-23-15-5-2-1-3-6-15;;/h1-3,5-6,16-19,22H,4,7-14H2;2*1H/t16-,17-,18+,19+;;/m0../s1

InChI Key

GVNKEEUHNMLNRU-IUDKQXNJSA-N

Isomeric SMILES

C1CN(CCN1CCCOC2=CC=CC=C2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O.Cl.Cl

Canonical SMILES

C1CN(CCN1CCCOC2=CC=CC=C2)C3COC4C3OCC4O.Cl.Cl

Origin of Product

United States

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